Diethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate
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Description
Scientific Research Applications
Fluorescent Properties and Synthesis
- Blue Fluorophores Development : Benzofuran derivatives have been synthesized and studied for their intense blue fluorescence both in solution and solid state, demonstrating potential applications in fluorescent materials and sensors. The study involved the synthesis of 2,3-diphenylphenanthro[9,10-b]furans, highlighting the furans' high HOMO energy levels and columnar stacking in crystals, contributing to their luminescent properties (Kojima et al., 2016).
Anticorrosion Applications
- Anticorrosion Properties : Research on diethyl (phenylamino) methyl phosphonate derivatives, including structural and performance analysis, has shown promising results as corrosion inhibitors for carbon steel in acidic environments. The study elucidates the compounds' effectiveness and the influence of structural variations on their inhibitory performance, supported by both experimental and theoretical data (Moumeni et al., 2020).
Synthetic Utility and Derivatives Formation
- Synthetic Applications : The generation and study of dianions derived from benzofurancarboxylic acids have shown significant synthetic utility. These dianions serve as intermediates for various electrophilic reactions, enabling the synthesis of functionally diverse benzofuran compounds. The research provides insights into the stability and reactivity of these dianions, contributing to the broader field of benzofuran chemistry (Buttery, Knight, & Nott, 1985).
Photoluminescent Materials
- Conjugated Aryl-Vinyl Systems : The synthesis of highly fluorescent benzodifuran aryl-vinyl systems, which includes dioctyl 2,6-dimethylbenzofuro[5,6-b]furan-3,7-dicarboxylate derivatives, has been reported. These compounds show high quantum yields in UV-Vis fluorescence, indicating potential applications in photoluminescent materials and organic electronics (Bosiak et al., 2013).
Properties
IUPAC Name |
diethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6/c1-4-28-22(26)16-13-10-14-17(18(21(25)30-14)23(27)29-5-2)15(19(13)31-20(16)24)12-8-6-11(3)7-9-12/h6-10H,4-5,24-25H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSMXGMLIVVIHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C3=C(C=C12)OC(=C3C(=O)OCC)N)C4=CC=C(C=C4)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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